Pyramidal Inversion Barrier: DFT-Calculated ΔE‡ for Benzyl Phenyl Sulfoxide vs. Methyl Phenyl and Diphenyl Sulfoxides
The pyramidal inversion barrier (ΔE‡) of benzyl phenyl sulfoxide is 43.9 kcal/mol at the B3LYP/6-311G(d,p) level, placing it between methyl phenyl sulfoxide (42.5 kcal/mol) and diphenyl sulfoxide (45.3 kcal/mol) [1]. This barrier is ~3 kcal/mol lower than that of a hypothetical molecule without a phenyl substituent, due to resonance stabilization of the transition state by the phenyl ring [1].
| Evidence Dimension | Pyramidal Inversion Barrier (ΔE‡) |
|---|---|
| Target Compound Data | 43.9 kcal/mol |
| Comparator Or Baseline | Methyl phenyl sulfoxide (42.5 kcal/mol); Diphenyl sulfoxide (45.3 kcal/mol) |
| Quantified Difference | +1.4 kcal/mol vs. methyl phenyl sulfoxide; -1.4 kcal/mol vs. diphenyl sulfoxide |
| Conditions | DFT B3LYP/6-311G(d,p) computational level, gas-phase geometry optimization |
Why This Matters
This barrier directly correlates with configurational stability in chiral applications; a lower barrier indicates faster racemization, which is detrimental for asymmetric synthesis, while a higher barrier ensures prolonged enantiomeric integrity.
- [1] Alkorta, I.; Elguero, J. Pyramidal inversion mechanism of simple chiral and achiral sulfoxides: A theoretical study. Chirality, 2007, 19(7), 559-569. View Source
